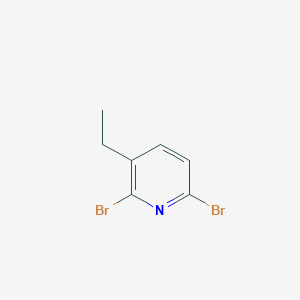

2,6-Dibromo-3-ethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dibromo-3-ethylpyridine is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It is not intended for human or veterinary use and is used only for research.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-3-ethylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Physical And Chemical Properties Analysis

2,6-Dibromo-3-ethylpyridine is a liquid at room temperature . The storage temperature is -10°C .Scientific Research Applications

- Explanation : In coordination complexes, ligands like 2,6-dibromo-3-ethylpyridine can form stable bonds with metal ions, influencing their reactivity and properties. Researchers use such ligands to design novel metal complexes for catalysis, sensing, and materials science .

- Explanation : Macrocycles are large cyclic molecules with specific shapes and properties. By incorporating 2,6-dibromo-3-ethylpyridine into macrocycles, scientists can create functional materials, sensors, and host-guest systems .

- Explanation : Researchers can modify its structure to introduce additional functional groups or create derivatives with specific properties. These derivatives find applications in drug discovery, agrochemicals, and materials science .

- Explanation : 6-Bromo-2-methoxypyridine is used in various fields, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

- Explanation : By incorporating this compound into drug candidates or bioactive molecules, scientists explore its potential therapeutic effects. It may play a role in drug discovery and development .

- Explanation : Supramolecular chemistry focuses on non-covalent interactions between molecules. Researchers use 2,6-dibromo-3-ethylpyridine to design materials with specific properties, such as luminescence, conductivity, or host-guest behavior .

Chelating Ligand in Coordination Chemistry

Macrocyclic Chemistry

Building Block for Heterocyclic Synthesis

Synthesis of 6-Bromo-2-methoxypyridine

Organic Synthesis and Medicinal Chemistry

Functional Materials and Supramolecular Chemistry

Safety and Hazards

properties

IUPAC Name |

2,6-dibromo-3-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVXQNUVVKUURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)

![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)

![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)

![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)